[RuCl(p-cymene)((R)-binap)]Cl
Description
Significance of Asymmetric Catalysis in Modern Organic Synthesis
The ability to synthesize enantiomerically pure compounds is a cornerstone of modern organic synthesis. frontiersin.org Many biologically active molecules, from pharmaceuticals to agrochemicals, are chiral, and their physiological effects are often dictated by their specific three-dimensional arrangement. catalysis.blog Asymmetric catalysis provides an elegant and efficient method to produce these complex molecules with a high degree of enantiomeric excess (ee), meaning one enantiomer is produced in a much greater proportion than the other. catalysis.blogacs.org This approach is often more cost-effective and environmentally friendly than traditional methods that rely on the separation of racemic mixtures. frontiersin.org The development of novel and efficient asymmetric catalytic systems continues to be a major focus of research, driving innovation in drug discovery, materials science, and fine chemical production. fiveable.mechemimpex.com
Overview of Ruthenium-Based Chiral Catalysts
Ruthenium, a platinum group metal, has proven to be an exceptionally versatile metal in the realm of catalysis. alfachemic.com Ruthenium-based catalysts are known for their high activity, stability, and broad functional group tolerance. alfachemic.com In the context of asymmetric catalysis, the development of chiral ruthenium complexes has been a significant breakthrough. rsc.org These complexes typically feature a ruthenium center coordinated to chiral ligands, which create a chiral environment that directs the stereochemical outcome of a reaction. rsc.org
The design of these catalysts has evolved to include various types of chiral ligands, such as phosphines, N-heterocyclic carbenes, and arenes. rsc.orgchemrxiv.orgacs.org This diversity allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high enantioselectivity for a wide range of chemical transformations, including hydrogenations, transfer hydrogenations, and C-H activation reactions. chemimpex.comsmolecule.com
Contextualization of [RuCl(p-cymene)((R)-binap)]Cl as a Benchmark Catalyst
Among the plethora of chiral ruthenium catalysts, this compound has established itself as a highly effective and widely used catalyst in asymmetric synthesis. alfachemic.comchemimpex.com This ruthenium(II) complex is characterized by the presence of a p-cymene (B1678584) ligand and the chiral bisphosphine ligand (R)-BINAP. The combination of these ligands imparts a unique stability and reactivity to the complex, making it particularly adept at promoting enantioselective reactions. chemimpex.com
Its primary application lies in asymmetric hydrogenation and transfer hydrogenation reactions, where it consistently delivers high yields and excellent enantioselectivities. rsc.org The well-defined structure and predictable reactivity of this compound have made it a go-to catalyst for both academic research and industrial applications, serving as a benchmark against which new catalysts are often compared.
Chemical Profile of this compound
The compound this compound is a coordination complex with a central ruthenium(II) ion. Its structure and properties are key to its catalytic efficacy.
Structure and Properties
The molecular formula of the complex is C₅₄H₄₆Cl₂P₂Ru. alfachemic.com The central ruthenium atom is coordinated to a p-cymene molecule, a chloride ion, and the bidentate chiral ligand (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP. The entire complex exists as a chloride salt.
| Property | Value |
| IUPAC Name | Chloro(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthylruthenium(II) chloride chemimpex.comtcichemicals.com |
| CAS Number | 145926-28-9 |
| Molecular Formula | C₅₄H₄₆Cl₂P₂Ru alfachemic.com |
| Molecular Weight | 928.88 g/mol alfachemic.com |
| Appearance | Brown crystalline powder alfachemic.com |
| Solubility | Soluble in non-polar organic solvents like chloroform (B151607) and dimethylformamide chembk.com |
The synthesis of this compound typically involves the reaction of a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, with the (R)-BINAP ligand. chembk.com
Mechanism of Action in Asymmetric Catalysis
The catalytic activity of this compound in asymmetric hydrogenation stems from a well-defined mechanism. evitachem.com The process generally involves the following key steps:
Coordination: The substrate, typically a molecule with an unsaturated bond, coordinates to the ruthenium center. evitachem.com
Hydrogen Activation: The ruthenium complex activates molecular hydrogen (in hydrogenation) or a hydrogen donor molecule (in transfer hydrogenation).
Enantioselective Hydrogen Transfer: The chiral environment created by the (R)-BINAP ligand directs the transfer of hydrogen to one face of the substrate, leading to the formation of a specific enantiomer of the product.
Product Release and Catalyst Regeneration: The product dissociates from the ruthenium center, regenerating the active catalyst for the next catalytic cycle.
The steric and electronic properties of the p-cymene and (R)-BINAP ligands are crucial in controlling the efficiency and enantioselectivity of the catalytic process.
Applications in Asymmetric Synthesis
The versatility of this compound has led to its widespread application in various asymmetric reactions.
Asymmetric Hydrogenation of Olefins and Ketones
A primary application of this catalyst is in the asymmetric hydrogenation of prochiral olefins and ketones. rsc.orgtcichemicals.com This reaction is a powerful tool for creating chiral alcohols and other saturated compounds with high enantiopurity. For instance, it has been successfully employed in the hydrogenation of various functionalized ketones, demonstrating excellent yields and enantioselectivities. acs.org
| Substrate Type | Product | Enantiomeric Excess (ee) |
| Aryl Ketones | Chiral Secondary Alcohols | Often >90% acs.org |
| β-Keto Esters | Chiral β-Hydroxy Esters | High |
| Unsaturated Carboxylic Acids | Chiral Carboxylic Acids | High acs.org |
Asymmetric Transfer Hydrogenation
This compound is also a highly effective catalyst for asymmetric transfer hydrogenation. In these reactions, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used instead of molecular hydrogen. This method is often preferred for its operational simplicity and safety. The catalyst facilitates the enantioselective reduction of a variety of ketones and imines.
Other Catalytic Applications
Beyond hydrogenation reactions, research has explored the use of this compound and related complexes in other areas of asymmetric catalysis. These include applications in C-H activation and cross-coupling reactions, further highlighting the versatility of this catalytic system. chemimpex.comsmolecule.com The development of related catalysts with modified BINAP ligands, such as Tol-BINAP and Xyl-BINAP, has expanded the scope of these reactions. synthesiswithcatalysts.comchemimpex.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C54H46Cl2P2Ru+ |
|---|---|
Molecular Weight |
928.9 g/mol |
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);dichloride |
InChI |
InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+3/p-2 |
InChI Key |
MMAGOHNRINMYDK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Rucl P Cymene R Binap Cl
Traditional Synthesis via Dimeric Arene-Ruthenium(II) Halide Precursors
The most established and widely utilized method for synthesizing [RuCl(p-cymene)((R)-binap)]Cl involves the use of a dimeric arene-ruthenium(II) halide precursor. This approach provides a reliable and scalable route to the desired chiral monomeric complex.
The fundamental reaction for the synthesis is the cleavage of the chloro-bridged dimer, Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂), by the bulky chiral diphosphine ligand, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). ias.ac.insmolecule.com This process is a classic example of a ligand exchange reaction where the dimeric ruthenium complex reacts with (R)-BINAP, leading to the formation of the monomeric "piano-stool" complex. smolecule.com
In this reaction, the (R)-BINAP ligand coordinates to the ruthenium(II) center, displacing the bridging chloride ligands and forming a stable, chelated structure. The reaction effectively breaks the [Ru(μ-Cl)]₂ core of the precursor to yield two equivalents of the monomeric product, this compound. The reaction is typically conducted under an inert atmosphere to prevent the oxidation of the ruthenium(II) center. smolecule.com
Table 1: Reactants in Traditional Synthesis
| Reactant | Role | Chemical Formula |
| Dichloro(p-cymene)ruthenium(II) dimer | Ruthenium Precursor | [RuCl₂(p-cymene)]₂ |
| (R)-BINAP | Chiral Ligand | C₄₄H₃₂P₂ |
The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize the formation of this compound.
Solvent: The choice of solvent is crucial for ensuring the solubility of both the dimeric precursor and the (R)-BINAP ligand. A range of organic solvents can be employed, with dichloromethane or a mixture of toluene and ethanol being common choices. smolecule.com The solvent's polarity can influence the reaction rate and the solubility of the final product, which is a key factor in its isolation.
Temperature: The reaction is often carried out at temperatures ranging from room temperature to a gentle reflux. smolecule.com While gentle heating can accelerate the reaction and ensure complete formation of the complex, higher temperatures are generally avoided to prevent potential degradation of the reactants or the product.
Stoichiometry: The stoichiometry between the ruthenium dimer and the (R)-BINAP ligand is a critical parameter. A slight excess of the valuable (R)-BINAP ligand may be used to ensure the complete conversion of the ruthenium precursor. The precise ratio is carefully controlled to maximize yield and minimize unreacted starting materials in the final product mixture.
Table 2: Typical Optimized Reaction Conditions
| Parameter | Condition | Rationale |
| Solvent System | Dichloromethane or Toluene/Ethanol mixture | Ensures solubility of reactants and facilitates product formation. smolecule.com |
| Temperature | Room Temperature to gentle reflux | Promotes complete reaction without causing degradation. smolecule.com |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation of the Ru(II) center. |
| Reaction Time | Several hours | Allows for the complete conversion of the starting materials. smolecule.com |
Obtaining the final product in high purity is essential for its use in catalysis, where impurities could potentially interfere with the catalytic cycle. The most common purification methods rely on the compound's solubility characteristics.
Purification is typically achieved through recrystallization or precipitation. smolecule.com This involves dissolving the crude product in a minimal amount of a suitable solvent (like dichloromethane) and then adding an "anti-solvent" (such as diethyl ether or hexane) to induce the precipitation of the pure, often orange to brown, solid product. ias.ac.inmdpi.com This process effectively removes unreacted starting materials and any soluble byproducts, yielding the this compound complex with high purity.
Alternative Synthetic Approaches for this compound Analogues
While the traditional method is robust for the synthesis of this compound, research into alternative synthetic approaches has led to the development of various analogues with modified properties. These strategies often focus on altering the halide or counterion to fine-tune the catalyst's solubility, stability, and reactivity.
The chloride ligands and the chloride counterion in the this compound complex can be exchanged to generate a variety of analogues. This is typically achieved by reacting the parent chloro complex with a salt containing the desired anion. For instance, reacting the complex with a silver salt (e.g., AgBF₄ or AgSbF₆) can be used to abstract the chloride ligand, creating a cationic intermediate that can then be paired with a non-coordinating anion like BF₄⁻ or SbF₆⁻. researchgate.netresearchgate.net This strategy is useful for generating more electrophilic and catalytically active species. Similarly, iodide-containing analogues, such as [RuI(p-cymene)((R)-binap)]I, have been synthesized and shown to act as efficient catalysts. orgsyn.org
Mechanochemical synthesis, which involves using mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a modern, solvent-free approach to chemical synthesis. While this technique is gaining traction in the synthesis of various organometallic complexes due to its environmental benefits and potential for discovering new reactive pathways, its application for the synthesis of this compound and its close analogues is not yet widely reported in mainstream literature. This remains an area of potential future development for the synthesis of arene-ruthenium phosphine (B1218219) complexes.
Photo-Assisted Synthesis of this compound: A Method Awaiting Exploration
Detailed research into the synthetic methodologies for the chiral ruthenium complex, this compound, reveals a notable absence of established photo-assisted techniques involving UV irradiation. While various thermal methods for the synthesis of this and similar ruthenium-BINAP complexes are documented, photochemical routes remain an unexplored area of investigation.
The synthesis of ruthenium-p-cymene complexes typically involves the reaction of the dimeric precursor, [RuCl2(p-cymene)]2, with the corresponding phosphine ligand, in this case, (R)-BINAP. These reactions are generally carried out in organic solvents, often at elevated temperatures to facilitate ligand exchange and product formation.
A comprehensive review of the scientific literature and chemical databases did not yield any specific protocols or research findings where UV irradiation is employed to either initiate or enhance the synthesis of this compound. The current body of knowledge is focused on optimizing thermal conditions to achieve high yields and purity of the final product.
The potential application of photochemical methods to the synthesis of this important catalyst presents an intriguing avenue for future research. Photo-assisted reactions can sometimes offer advantages over traditional thermal methods, such as milder reaction conditions, unique reactivity patterns, and the potential for improved selectivity. However, without experimental data, any discussion of a photo-assisted synthesis for this compound would be purely speculative.
Further investigation by synthetic chemists would be necessary to determine if a viable photochemical pathway for the formation of this compound exists and if it offers any tangible benefits over the established thermal syntheses.
Mechanistic Investigations of Catalytic Pathways Involving Rucl P Cymene R Binap Cl
General Principles of Substrate Coordination and Activation by Ruthenium(II)
The catalytic activity of [RuCl(p-cymene)((R)-binap)]Cl is predicated on the ability of the Ruthenium(II) center to coordinate with and activate substrate molecules. The complex typically acts as a precatalyst, which under reaction conditions, generates a catalytically active species. This activation often involves the dissociation of a chloride ligand to create a vacant coordination site, allowing the substrate to bind to the ruthenium center.
The p-cymene (B1678584) ligand, an arene, is bound to the ruthenium in a η⁶-fashion and plays a crucial role in stabilizing the complex and influencing its solubility and electronic properties. The coordination of the substrate to the ruthenium center brings it into close proximity with the other ligands, facilitating the subsequent chemical transformation. The electronic properties of the ruthenium center, modulated by the collective influence of the p-cymene, chloride, and BINAP ligands, are critical for the activation of the coordinated substrate, making it more susceptible to nucleophilic or electrophilic attack. In many ruthenium-catalyzed reactions, the activation step involves the formation of a ruthenium hydride species, which is a key intermediate in hydrogenation and related reductive processes.
Role of the Chiral (R)-BINAP Ligand in Enantioselectivity
The high degree of enantioselectivity achieved in reactions catalyzed by this compound is a direct consequence of the chiral environment created by the (R)-BINAP ligand. fiveable.me BINAP, or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, is a C₂-symmetric biaryl diphosphine ligand characterized by axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings. wikipedia.org
This rigid and well-defined chiral scaffold forces the coordination of the substrate to the ruthenium center to occur in a specific orientation. The phenyl groups on the phosphorus atoms of the BINAP ligand create chiral pockets that sterically differentiate between the two prochiral faces of the substrate. This steric hindrance ensures that the substrate binds in a preferred conformation, leading to the selective formation of one enantiomer of the product over the other. The precise geometry of the metal-BINAP complex dictates the facial selectivity of the subsequent chemical transformation, be it hydrogenation, C-H activation, or another reaction type. The success of BINAP in inducing high enantioselectivity has been so impactful that it contributed to the Nobel Prize in Chemistry in 2001 for its role in asymmetric catalysis. fiveable.meguidechem.com
Detailed Mechanistic Models in Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most well-studied and widely applied reactions catalyzed by ruthenium-BINAP complexes. The mechanism of this transformation can be broadly categorized into outer-sphere and inner-sphere pathways, with the precise route often depending on the substrate and reaction conditions.
In the outer-sphere mechanism, the substrate is not directly coordinated to the ruthenium metal center during the key hydrogen transfer step. researchgate.netdiva-portal.orgmsu.eduresearchgate.net Instead, the reaction is proposed to proceed through a concerted, six-membered pericyclic transition state. researchgate.net This mechanism is often referred to as a metal-ligand bifunctional mechanism. diva-portal.org
The catalytically active species is typically a ruthenium dihydride complex. In this pathway, a hydride (H⁻) is transferred from the ruthenium center to the electrophilic carbon of the substrate (e.g., the carbonyl carbon of a ketone), while a proton (H⁺) is simultaneously transferred from a protonated ligand, often a diamine co-ligand or a protic solvent molecule, to the nucleophilic atom of the substrate (e.g., the carbonyl oxygen). researchgate.net The substrate interacts with the catalyst in the outer coordination sphere, and the enantioselectivity is determined by the chiral arrangement of the ligands which directs the approach of the substrate. researchgate.net
Conversely, the inner-sphere mechanism involves the direct coordination of the substrate to the ruthenium metal center. diva-portal.orgresearchgate.net In this pathway, a vacant coordination site on the ruthenium is required for the substrate to bind. Once coordinated, the substrate undergoes insertion into a ruthenium-hydride bond. diva-portal.org
For the hydrogenation of ketones, this would involve the formation of a ruthenium alkoxide intermediate. diva-portal.org Subsequent reaction with hydrogen gas or another hydrogen source regenerates the ruthenium hydride catalyst and releases the alcohol product. The stereochemical outcome of the reaction is controlled by the chiral environment of the catalyst, which dictates the facial selectivity of the hydride transfer to the coordinated substrate. While the outer-sphere mechanism is widely accepted for many Ru-BINAP catalyzed hydrogenations, the inner-sphere pathway may be operative for certain substrates and reaction conditions.
The formation of a ruthenium hydride species is a critical step in most hydrogenation catalytic cycles involving this compound. chemrxiv.org The precatalyst is activated to form a ruthenium hydride, often through the reaction with molecular hydrogen (H₂) or a hydrogen donor like isopropanol (B130326) or formic acid. mdpi.com In the presence of a base, heterolytic cleavage of H₂ can occur, leading to the formation of the active hydride catalyst. researchgate.net
The transfer of the hydride from the ruthenium center to the substrate is the key product-forming step. As described in the mechanistic models above, this can occur either through an outer-sphere concerted transfer or an inner-sphere migratory insertion. The efficiency and selectivity of this hydride transfer are influenced by the electronic and steric properties of both the catalyst and the substrate.
Mechanistic Insights into C-H Activation Catalysis
Beyond hydrogenation, ruthenium complexes, including those of the this compound family, have emerged as powerful catalysts for C-H activation. researchgate.netnih.govmdpi.com This area of catalysis focuses on the direct functionalization of otherwise inert C-H bonds, offering more atom-economical and environmentally benign synthetic routes.
The mechanism of ruthenium-catalyzed C-H activation often involves a concerted metalation-deprotonation (CMD) pathway. In this process, the ruthenium(II) center interacts with the C-H bond, leading to its cleavage with the assistance of a base or a carboxylate co-catalyst. The (R)-BINAP ligand can play a role in stabilizing the electron-deficient intermediates formed during this process. The p-cymene ligand is also known to be crucial in many C-H activation reactions catalyzed by ruthenium. nih.gov Recent studies have shown that light can induce the decoordination of the p-cymene ligand, generating a catalytically active species for hydroarylation reactions. rsc.org The chiral environment provided by the (R)-BINAP ligand can be exploited to achieve enantioselective C-H functionalization, a rapidly developing and exciting field of research.
Concerted Metalation-Deprotonation (CMD) Pathways
The Concerted Metalation-Deprotonation (CMD) mechanism is a prominent pathway for transition-metal-catalyzed C-H bond activation. In contrast to other mechanisms, such as oxidative addition, the CMD pathway involves a single transition state where the C-H bond is cleaved and a new metal-carbon bond is formed simultaneously, with the assistance of a base. This pathway is particularly common for high-valent, late transition metals like Ru(II).
For the this compound complex, the CMD mechanism is operative in C-H functionalization reactions. The Ru(II) center activates the C-H bond by forming a σ-interaction with the substrate. This interaction polarizes the C-H bond, making the hydrogen atom more acidic. The bulky and electron-rich (R)-BINAP ligand plays a crucial role in stabilizing the electron-deficient intermediates formed during this process.
A key feature of the CMD pathway involving this ruthenium complex is the essential role of a carboxylate cocatalyst, such as sodium acetate (B1210297). The carboxylate acts as a base, abstracting the proton from the C-H bond through a six-membered transition state. Computational studies on related ruthenium systems suggest that the coordination of the acetate to the metal center prior to the C-H activation step is a critical prerequisite for the reaction to proceed under mild conditions.
The general steps for a CMD pathway catalyzed by this compound can be summarized as:
Ligand Exchange/Coordination: The substrate coordinates to the ruthenium center. In many cases, a ligand on the initial complex must first dissociate to open a coordination site.
C-H Bond Activation via CMD: The Ru(II) center interacts with the target C-H bond, and a carboxylate base assists in the deprotonation through a concerted transition state. This step results in the formation of a ruthenacycle intermediate.
Functionalization and Catalyst Regeneration: The ruthenacycle then reacts with a coupling partner, leading to the functionalized product and regeneration of the active catalytic species.
Below is a table summarizing key computed parameters for a representative CMD transition state involving a generic Ru(II) complex, illustrating the concerted nature of the bond-breaking and bond-forming events.
| Parameter | Description | Representative Value (Å) |
|---|---|---|
| Ru-C distance | Distance between the Ruthenium center and the carbon of the C-H bond being activated. | ~2.20 |
| C-H distance | Length of the C-H bond being cleaved. | ~1.40 |
| H-O distance | Distance between the hydrogen of the C-H bond and the oxygen of the carboxylate base. | ~1.35 |
Proposed Mechanisms for Cross-Coupling Reactions Catalyzed by this compound
This compound and related ruthenium complexes are effective catalysts for cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. While the precise mechanism can vary depending on the specific type of cross-coupling reaction (e.g., Suzuki-Miyaura, Heck), a general catalytic cycle can be proposed based on well-established principles of organometallic chemistry and studies of similar catalytic systems.
For a typical Suzuki-Miyaura type cross-coupling between an aryl halide (Ar-X) and an organoboron reagent (Ar'-B(OR)2), a plausible mechanism involves the following key steps:
Precatalyst Activation: The Ru(II) precatalyst, this compound, may first need to be reduced in situ to a catalytically active Ru(0) species. However, mechanisms involving Ru(II)/Ru(IV) catalytic cycles have also been proposed for ruthenium-catalyzed cross-couplings.
Oxidative Addition: The active ruthenium catalyst undergoes oxidative addition to the aryl halide (Ar-X), cleaving the C-X bond and forming a new Ru-Ar and Ru-X bond. This step increases the oxidation state of ruthenium.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (Ar') to the ruthenium center, displacing the halide ligand (X). This forms a diorganoruthenium intermediate.
Reductive Elimination: The two organic fragments (Ar and Ar') on the ruthenium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar-Ar'). This step regenerates the active ruthenium catalyst, which can then re-enter the catalytic cycle.
It is important to note that for some ruthenium-catalyzed reactions, particularly those starting from the related precursor [RuCl2(p-cymene)]2, the formation of ruthenium nanoparticles as the true catalytic species has been observed. This would imply a heterogeneous catalytic mechanism rather than a homogeneous one.
The table below outlines the key steps and intermediates in a proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a generic Ru-BINAP complex.
| Step | Reactants | Intermediate Species | Product of Step |
|---|---|---|---|
| Oxidative Addition | Ru(0)Ln + Ar-X | [Ar-Ru(II)(X)Ln] | Organoruthenium(II) halide |
| Transmetalation | [Ar-Ru(II)(X)Ln] + Ar'-B(OR)2 | [Ar-Ru(II)(Ar')Ln] | Diorganoruthenium(II) complex |
| Reductive Elimination | [Ar-Ru(II)(Ar')Ln] | Ru(0)Ln | Ar-Ar' (Coupled Product) |
Further detailed experimental and computational studies are necessary to fully elucidate the intricate mechanistic details of cross-coupling reactions catalyzed specifically by this compound and to determine the precise nature of the active catalytic species under various reaction conditions.
Asymmetric Catalysis Applications of Rucl P Cymene R Binap Cl
Asymmetric Hydrogenation of Unsaturated Substrates
[RuCl(p-cymene)((R)-binap)]Cl has proven to be a versatile and efficient catalyst for the asymmetric hydrogenation of a range of unsaturated compounds, including ketones, alkenes, and their functionalized derivatives. The chiral environment provided by the (R)-BINAP ligand allows for the precise differentiation of prochiral faces, leading to the formation of one enantiomer in excess.
Enantioselective Hydrogenation of Ketones to Chiral Alcohols
The enantioselective hydrogenation of ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and fine chemicals. While specific data for the hydrogenation of simple ketones using this compound is not extensively detailed in the provided search results, the catalytic system is generally recognized for its activity in reducing C=O bonds. For instance, related BINAP-Ru(II) complexes have been successfully employed in the hydrogenation of substituted acetophenones, such as o-chloroacetophenone, to yield the corresponding chiral alcohols with high enantiomeric purity. The efficiency of these catalytic systems is often influenced by reaction conditions such as hydrogen pressure, temperature, and the solvent used.
Enantioselective Hydrogenation of Alkenes
The asymmetric hydrogenation of alkenes is a powerful tool for the creation of stereogenic centers. This compound has been effectively utilized in the enantioselective hydrogenation of various prochiral alkenes. A notable example is the hydrogenation of the allylic alcohol geraniol.
The hydrogenation of geraniol using this catalyst system has been studied, demonstrating its capability to selectively reduce the C=C double bond with high enantioselectivity. The reaction rate and enantiomeric excess are influenced by factors such as the solvent and hydrogen pressure. For instance, studies on similar BINAP-ruthenium catalysts have shown that decreasing hydrogen pressure can sometimes lead to an increase in the enantiomeric excess of the product.
Another example is the hydrogenation of tiglic acid, an α,β-unsaturated carboxylic acid. Research has shown that Ru-BINAP complexes can catalyze the hydrogenation of tiglic acid to (S)-2-methylbutanoic acid with good enantioselectivity. The solvent plays a crucial role in this transformation, with comparable enantioselectivities observed in both methanol and supercritical carbon dioxide.
Table 1: Enantioselective Hydrogenation of Alkenes with this compound and Related Catalysts
| Substrate | Catalyst | Solvent | H2 Pressure (atm) | Temperature (°C) | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|---|
| Geraniol | R-RuCl[(p-cymene)(BINAP)]Cl | Methanol | 5-40 | 60 | (S)-Citronellol | Not specified | |
| Tiglic acid | [Ru(OCOCH3)2((S)-H8-binap)] | scCO2 | 25-35 | 50 | (S)-2-Methylbutanoic acid | up to 81% | liv.ac.uk |
Asymmetric Hydrogenation of α,β-Unsaturated Carbonyls
The conjugate hydrogenation of α,β-unsaturated carbonyl compounds represents an important method for the synthesis of chiral saturated aldehydes and ketones. The catalyst this compound is known to be effective in this transformation, affording products with high enantiomeric excess, often exceeding 90% ee under mild hydrogen pressure. This high level of stereocontrol is attributed to the specific interactions between the chiral ligand and the substrate within the catalyst's coordination sphere. While a specific substrate example with detailed data is not available in the provided search results, the general application of this catalyst for this class of compounds is well-established in the field of asymmetric catalysis.
Hydrogenation of Functionalized Ketones
The presence of a functional group near the carbonyl moiety can significantly influence the stereochemical outcome of the hydrogenation. This compound and related catalysts are highly effective for the asymmetric hydrogenation of functionalized ketones, particularly β-keto esters.
A key example is the hydrogenation of methyl acetoacetate. Studies have shown that a heterogeneous catalyst derived from [Ru(p-cymene)Cl2]2 and a BINAP-functionalized polymer can achieve complete conversion of methyl acetoacetate with an enantiomeric excess of 93.5%. nih.gov Homogeneous catalysis with [RuCl((R)-BINAP)(p-cymene)]Cl has also been investigated for this reaction, with its performance being comparable to the homogeneous experiments. The reaction mechanism involves the coordination of the β-keto ester to the ruthenium center through both carbonyl groups, with the chiral BINAP ligand directing the hydrogen transfer to one face of the substrate.
Table 2: Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|
| Methyl acetoacetate | Ru/PMO-BINAP | 100 | 93.5 | nih.gov |
| Ethyl benzoylacetate | Ru/POP-BINAP | ~100 (up to 4 cycles) | ~95 (up to 4 cycles) | scispace.com |
C-H Activation and Functionalization Reactions
Direct C-H bond activation and functionalization have emerged as a highly atom-economical and efficient strategy for the synthesis of complex organic molecules. The this compound catalyst has shown promise in mediating such transformations, particularly in the regioselective functionalization of heterocyclic compounds.
Regioselective Arylation of Heterocycles
The regioselective arylation of heterocycles via C-H activation is a valuable tool for the synthesis of functionalized heteroaromatic compounds, which are prevalent in pharmaceuticals and materials science. While specific examples detailing the use of this compound for this exact purpose are not extensively documented in the readily available literature, the broader class of ruthenium-BINAP complexes is known to catalyze such reactions. The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway, where the Ru(II) center activates the C-H bond. The chiral BINAP ligand plays a crucial role in controlling the stereochemistry of the reaction, should a chiral center be formed. For instance, related ruthenium catalysts have been successfully employed in the asymmetric hydrogenation of N-Boc-indoles, demonstrating the potential of this system for the functionalization of heterocyclic structures.
C6-Selective C-H Acylmethylation of Pyridones
Pyridone scaffolds are important structural motifs in numerous biologically active compounds. The selective functionalization of the C6 position of pyridones presents a synthetic challenge. Research has demonstrated that ruthenium catalysts can effectively catalyze the C6-selective C-H acylmethylation of pyridones. In a study exploring various ruthenium catalysts, the related complex [RuCl(p-cymene)((S)-binap)]Cl was investigated for this transformation. wikipedia.org The reaction typically employs sulfoxonium ylides as carbene precursors to introduce the acylmethyl group. The proposed mechanism involves the initial formation of a reactive Ru(II) complex, followed by ortho C-H bond activation of the pyridone, assisted by a directing group. Subsequent ligand exchange, carbene formation, and migratory insertion lead to the desired C6-functionalized product. While the study focused on the (S)-BINAP ligand, it provides strong evidence for the potential of the (R)-BINAP analogue in similar transformations.
Table 2: Ru(II)-catalyzed C6-selective C–H acylmethylation of pyridone 1a with sulfoxonium ylide 2a
| Entry | Catalyst | Ag Salt | Solvent | Yield (%) |
| 1 | [CpCo(CO)I₂] | AgSbF₆ | HFIP | 67 |
| 2 | (CpRhCl₂)₂ | AgSbF₆ | HFIP | 76 |
| 3 | [Ru(p-cymene)Cl₂]₂ | AgSbF₆ | HFIP | 91 |
| 4 | [RuCl(p-cymene)((S)-binap)]Cl | AgSbF₆ | HFIP | 82 |
| 5 | Ru(PPh₃)₃Cl₂ | AgSbF₆ | HFIP | 67 |
| 6 | RuCl(R,R)-Tsdpen | AgSbF₆ | HFIP | 76 |
This data is adapted from a study on various catalysts and highlights the performance of a closely related (S)-BINAP complex. wikipedia.org
Cross-Coupling Reactions and Carbon-Carbon Bond Formation
Cross-coupling reactions are fundamental transformations in organic synthesis for the construction of carbon-carbon bonds. While palladium catalysts have traditionally dominated this field, ruthenium complexes have emerged as powerful alternatives. The this compound catalyst is recognized for its utility in facilitating such reactions. diva-portal.org Its ability to activate C-H bonds makes it a valuable tool in this context, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.
Although specific named cross-coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira catalyzed exclusively by this compound are not extensively detailed with substrate tables in the reviewed literature, the general capability of this complex in promoting C-C bond formation through cross-coupling is acknowledged. diva-portal.org The chiral BINAP ligand suggests its potential for asymmetric cross-coupling reactions, leading to the formation of chiral biaryl compounds or other enantiomerically enriched products.
Cyclopropanation Reactions
Cyclopropanes are important structural motifs found in numerous natural products and biologically active molecules. The catalytic asymmetric cyclopropanation of olefins is a key method for their synthesis. Ruthenium complexes, in general, are known to be effective catalysts for the transfer of carbene fragments to alkenes to form cyclopropanes.
The mechanism of ruthenium-catalyzed cyclopropanation typically involves the in-situ formation of a ruthenium-carbene intermediate from a diazo compound. This highly reactive species then reacts with an olefin to generate the cyclopropane ring and regenerate the catalyst. The stereoselectivity of the reaction is controlled by the chiral ligands on the ruthenium center.
While the broader class of Ru-BINAP complexes has been utilized in asymmetric cyclopropanation, specific and detailed research findings, including data tables of substrates, yields, and stereoselectivities for reactions catalyzed by this compound, were not prominently available in the surveyed literature. However, the known applications of this catalyst in other asymmetric transformations suggest its potential for high stereocontrol in cyclopropanation reactions as well.
Ligand Modifications and Structure Activity Relationships in Rucl P Cymene R Binap Cl Analogues
Modifications of the BINAP Ligand Scaffold
The 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand is a cornerstone of asymmetric catalysis, largely due to its C₂-axial chirality and conformational rigidity. Altering the substituents on the phenyl rings of the phosphine (B1218219) groups or changing the entire bisphosphine scaffold allows for fine-tuning of the catalyst's properties.
Substituents on the four phenyl rings of the BINAP ligand can exert significant steric and electronic effects on the catalytic center. These modifications alter the geometry and electron density of the metal complex, which in turn affects substrate binding and the stereochemical outcome of the reaction.
T-BINAP (Tol-BINAP): This derivative has methyl groups at the para-position of each of the four phenyl rings. These electron-donating methyl groups increase the electron density on the phosphorus atoms, enhancing the ligand's donor properties. However, the steric bulk is not significantly different from that of BINAP itself. In some catalytic applications, such as the hydrogenation of certain functionalized ketones, T-BINAP has been shown to provide higher enantioselectivity compared to the parent BINAP ligand. rsc.org
xylBINAP: Featuring two methyl groups at the 3,5- (or meta)-positions of each phenyl ring, xylBINAP presents a significantly different steric and electronic profile. The methyl groups enhance the ligand's electron-donating ability. smolecule.com More importantly, they introduce substantial steric bulk around the phosphorus atoms. This increased steric hindrance can create a more defined and constrained chiral pocket around the ruthenium center. sci-hub.se Computational studies have shown that the presence of these meta-methyl groups is critical for achieving high differences in the activation energies for pathways leading to opposite enantiomers, thus resulting in higher enantioselectivity in the hydrogenation of certain ketones. sci-hub.se For example, catalysts like trans-RuCl₂[(R)-xylbinap][(R)-daipen] have demonstrated high efficiency in the asymmetric hydrogenation of challenging substrates like amino ketones. harvard.edu
The following table summarizes the key features of these substituted BINAP ligands.
| Ligand | Substituent(s) | Key Effects | Impact on Catalysis |
| BINAP | None (Phenyl groups) | Baseline standard for comparison. | Widely applicable with high enantioselectivity for many reactions. |
| T-BINAP | Methyl at para-positions | Increased electron-donating ability. | Can improve enantioselectivity in specific hydrogenations. rsc.org |
| xylBINAP | Methyl at meta-(3,5)-positions | Increased electron-donating ability and significant steric bulk. smolecule.com | Creates a more defined chiral pocket, often leading to higher enantioselectivity. sci-hub.se |
| H8-BINAP | Hydrogenated naphthalene (B1677914) rings | Increased flexibility of the ligand backbone. | Alters chelation geometry, effective for certain classes of substrates. acs.org |
While BINAP and its derivatives are highly successful, other classes of chiral bisphosphine ligands have been developed that sometimes offer superior performance. Key structural differences, such as the nature of the biaryl backbone, influence the catalytic outcomes.
SEGPHOS: This ligand replaces the binaphthyl backbone of BINAP with a 4,4'-bi-1,3-benzodioxole scaffold. A key feature of SEGPHOS is its narrower dihedral angle compared to BINAP. mdma.ch The dihedral angle of the biaryl backbone is geometrically related to the bite angle and determines the proximity of the aryl groups to the chelating substrate. A smaller dihedral angle, as seen in SEGPHOS, can lead to greater ligand-substrate interaction, potentially resulting in better chiral discrimination and higher enantioselectivity. mdma.ch
MeO-BIHEP: This ligand is based on a biphenyl backbone with methoxy groups at the 6 and 6' positions. Similar to SEGPHOS, MeO-BIHEP also possesses a smaller dihedral angle than BINAP. The methoxy groups also contribute to the electronic properties of the ligand. In comparative studies, catalysts bearing MeO-BIHEP have shown different reactivity and selectivity profiles compared to their BINAP counterparts, sometimes proving superior for specific transformations. mdma.ch
The choice between BINAP, SEGPHOS, or MeO-BIHEP often depends on the specific substrate, as the optimal geometry of the catalyst's chiral pocket is highly substrate-dependent.
Variations of the Arene Ligand
The η⁶-coordinated arene ligand in [RuCl(p-cymene)((R)-binap)]Cl is not merely a spectator. It stabilizes the Ru(II) center and its properties, such as size and electronics, can influence the catalyst's stability, solubility, and reactivity.
Replacing p-cymene (B1678584) with other arene ligands modifies the steric bulk and electronic environment around the ruthenium atom.
Benzene: As the simplest arene, benzene is less sterically demanding than p-cymene. Ruthenium complexes containing benzene are often used as benchmark systems. harvard.eduresearchgate.net However, the isopropyl group in p-cymene enhances the complex's solubility in less polar organic solvents and contributes to its stability. The increased hydrophobicity of p-cymene compared to benzene can also influence interactions in the catalytic cycle. rsc.org
Toluene and p-Xylene: These ligands represent intermediate steps in alkyl substitution between benzene and more substituted arenes. The electron-donating methyl groups can slightly increase the stability of the Ru-arene bond compared to benzene. researchgate.net Their steric profiles are larger than benzene but smaller than p-cymene or mesitylene.
The general trend observed is that increasing the number of alkyl substituents on the arene ring enhances the electron-donating character and steric bulk. This can lead to more stable complexes but may also hinder substrate access to the catalytic site, creating a trade-off between stability and activity. Electrochemical studies on binuclear ruthenium(II) complexes [{(arene)RuCl₂}₂] show that the stability of the reduced ruthenium(I) species decreases as the arene becomes more substituted (benzene > toluene > p-cymene). researchgate.net
Impact of Ancillary Ligands (e.g., Diamines like DPEN)
While the parent complex this compound is an effective catalyst precursor, its activity and selectivity can be dramatically altered by the introduction of ancillary ligands, particularly chiral diamines. Chiral 1,2-diamines like 1,2-diphenylethylenediamine (DPEN) can coordinate to the ruthenium center, often displacing the arene and one chloride ligand, to form highly active species for the asymmetric hydrogenation of ketones.
These systems, often formulated as trans-RuCl₂(diphosphine)(diamine), operate via a metal-ligand bifunctional mechanism. sci-hub.se In this mechanism, both the Ru-H hydride and the N-H proton of the diamine ligand are directly involved in the transition state of the hydrogen transfer to the carbonyl substrate. The combination of a chiral diphosphine (like BINAP or xylBINAP) and a chiral diamine allows for a "double asymmetric induction," where the chirality of both ligands cooperates to control the stereochemical outcome, often leading to exceptionally high enantioselectivities (>99% ee). researchgate.net The choice of both the diphosphine and the diamine is critical, as their steric and electronic properties must be well-matched to create an effective catalytic system for a given substrate. sci-hub.se
Rational Design of Novel Chiral Ruthenium Complexes for Enhanced Catalytic Performance
The insights gained from studying ligand modifications provide a foundation for the rational design of new, improved chiral ruthenium catalysts. The goal is to create a catalyst with a precisely tailored chiral environment that complements the specific substrate to be transformed.
The design process involves the systematic and synergistic tuning of the three main components:
The Chiral Diphosphine: The choice of the biaryl backbone (e.g., BINAP, SEGPHOS) sets the fundamental geometry and bite angle. Substituents on the phosphine's aryl groups (e.g., xylBINAP) can then be used to modulate steric bulk and electronic properties, effectively sculpting the chiral pocket. sci-hub.se
The Arene Ligand: The arene ligand can be varied to control the catalyst's stability, solubility, and steric environment. For instance, a bulkier arene might be used to create a deeper catalytic pocket or to improve catalyst longevity. nih.gov
Ancillary Ligands: For certain reactions, particularly ketone hydrogenation, the introduction of a chiral diamine ligand can switch the catalytic mechanism to a highly efficient metal-ligand bifunctional pathway. researchgate.net The rational pairing of a specific diphosphine with a specific diamine is essential for maximizing stereoselectivity.
By understanding how each ligand component influences the structure and reactivity of the complex, chemists can move beyond simple screening and toward a more predictive, design-oriented approach. This involves using computational modeling to predict the transition state energies for different catalyst-substrate combinations, allowing for the in silico screening of potential ligands before committing to their synthesis. This synergy between experimental results and theoretical calculations accelerates the discovery of next-generation catalysts with superior activity and selectivity for important chemical transformations.
Advanced Methodologies and Sustainability Aspects in the Application of Rucl P Cymene R Binap Cl
Catalyst Immobilization Strategies for Enhanced Stability and Reusability
Homogeneous catalysts like [RuCl(p-cymene)((R)-binap)]Cl, while highly active and selective, present challenges in separation from the reaction mixture and subsequent reuse. Immobilization on solid supports, a process known as heterogenization, offers a viable solution to bridge the gap between the advantages of homogeneous and heterogeneous catalysis.
Heterogenization on Solid Supports (e.g., γ-Al₂O₃)
The covalent attachment of BINAP-based ruthenium catalysts to solid supports is a key strategy for their heterogenization. While specific studies detailing the immobilization of this compound on gamma-alumina (γ-Al₂O₃) are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining immobilization on other oxide supports like silica (B1680970) (SiO₂). rsc.org
The process often involves modifying the BINAP ligand with a functional group that can be covalently linked to the support material. For instance, a protected phosphine (B1218219) oxide form of a modified BINAP ligand can be grafted onto the silica surface. This is followed by a deprotection step to reveal the active phosphine ligand, which can then be complexed with a ruthenium precursor to form the supported catalyst. This method of immobilizing the ligand first helps to prevent undesirable side reactions of the phosphine with the support's surface hydroxyl groups. rsc.org The resulting material is a solid catalyst that can be easily filtered and handled.
γ-Al₂O₃, with its high surface area, thermal stability, and mechanical resistance, presents a promising support for such catalysts. The surface chemistry of alumina, rich in hydroxyl groups, provides ample opportunities for covalent attachment of the catalyst complex.
Impact on Conversion and Enantioselectivity
The immobilization of a homogeneous catalyst onto a solid support can influence its catalytic performance, including conversion rates and enantioselectivity. Research on BINAP-Ru catalysts immobilized on silica has demonstrated that these heterogenized systems can maintain high levels of activity and enantioselectivity, comparable to their homogeneous counterparts, in asymmetric hydrogenation reactions of various substrates like enamides, β-ketoesters, and aromatic ketones. rsc.org
The ability to reuse the immobilized catalyst is a significant advantage. Studies have shown that these silica-supported BINAP-Ru catalysts can be recycled multiple times without a significant loss of performance, thereby reducing waste of the precious metal and the chiral ligand. rsc.org
While direct data for this compound on γ-Al₂O₃ is scarce, the findings from silica-supported systems suggest that similar outcomes in terms of maintained high conversion and enantioselectivity, coupled with enhanced reusability, can be anticipated.
Table 1: Performance of a Silica-Immobilized BINAP-Ru Catalyst in Asymmetric Hydrogenation rsc.org
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Methyl α-acetamidoacrylate | N-Acetylalanine methyl ester | >99 | 98 |
| Methyl acetoacetate | Methyl 3-hydroxybutyrate | 98 | 95 |
| Acetophenone (B1666503) | 1-Phenylethanol | 95 | 85 |
This interactive table showcases representative results for a BINAP-Ru catalyst immobilized on silica, highlighting its effectiveness in various asymmetric hydrogenation reactions.
Green Chemistry Principles in Catalytic Processes
The application of this compound and related complexes aligns well with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Facilitation of Reactions under Milder Conditions
A key advantage of using highly efficient catalysts like this compound is the ability to conduct reactions under milder conditions. Traditional reduction methods often require harsh reagents or high temperatures and pressures. In contrast, asymmetric hydrogenation catalyzed by this ruthenium complex can often be performed at lower pressures and temperatures, leading to significant energy savings and a safer operational environment. harvard.edu The high turnover numbers and frequencies associated with these catalysts mean that smaller quantities are needed to achieve high conversions, further contributing to the sustainability of the process.
Reduction of Waste and By-product Formation
The high selectivity of this compound is a cornerstone of its green chemistry credentials. Enantioselective catalysis directs the reaction towards the desired stereoisomer, minimizing the formation of the unwanted enantiomer and other by-products. This high degree of selectivity simplifies purification processes, often reducing the need for energy-intensive separation techniques like chromatography. By maximizing the conversion of reactants into the desired product, the generation of chemical waste is significantly curtailed, leading to a more atom-economical and environmentally friendly synthesis. rsc.org
Recycling and Reusability of this compound Catalytic Systems
The economic and environmental viability of using precious metal catalysts like this compound is greatly enhanced by the ability to recycle and reuse them. As discussed, heterogenization on solid supports is a primary strategy to facilitate catalyst recovery. rsc.org
Another innovative approach to catalyst recycling involves the use of dendritic Ru-BINAP catalysts. These are large, tree-like molecules with the catalyst at their core. Their larger size and specific solubility properties allow for their separation from the reaction mixture through techniques like phase separation induced by the addition of a small amount of a specific solvent, enabling facile recycling. rsc.org Such systems have demonstrated high catalytic activity and enantioselectivity in asymmetric hydrogenation while allowing for straightforward catalyst recovery and reuse. rsc.org
Theoretical and Computational Studies on Rucl P Cymene R Binap Cl Catalysis
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) has become a standard method for investigating the intricate mechanisms of catalytic reactions involving organometallic complexes. rsc.org For catalysts of the [RuCl(p-cymene)((R)-binap)]Cl family, DFT calculations are instrumental in mapping out the potential energy surface of the catalytic cycle. These calculations can elucidate the step-by-step transformation of reactants into products, identifying key intermediates and transition states.
While specific DFT studies exclusively focused on the complete catalytic cycle of this compound are not extensively documented in publicly accessible literature, the mechanistic paradigms for similar Ru(II)-BINAP catalyzed hydrogenations are well-established through computational methods. Typically, the catalytic cycle is proposed to involve several key steps:
Pre-catalyst activation: Dissociation of the chloride ligand to generate a catalytically active 16-electron species.
Substrate coordination: The keto-substrate coordinates to the ruthenium center.
Hydrogen activation/transfer: In transfer hydrogenation, this involves the hydrogen donor, while in hydrogenation with H₂, it involves oxidative addition of dihydrogen. The transfer of hydride to the coordinated substrate is often the rate-determining and stereo-determining step.
Product release and catalyst regeneration: The chiral alcohol product dissociates, and the catalyst is ready for the next cycle.
DFT calculations on analogous systems have been pivotal in refining these mechanistic proposals, providing energetic details for each step and validating the plausibility of the proposed intermediates. researchgate.net
Modeling of Transition States and Energy Barriers
The stereochemical outcome of a reaction catalyzed by this compound is determined at the transition state of the chirality-determining step. Modeling these transition states is a primary objective of computational studies. Due to the conformational flexibility of the BINAP ligand and the various possible coordination modes of the substrate, a multitude of competing transition state structures can exist.
Systematic searches for transition state structures in similar Ru((R)-BINAP)-catalyzed asymmetric hydrogenations have revealed a complex potential energy surface with numerous possible transition states. researchgate.net The identification of the lowest energy transition states for the formation of both the (R) and (S) enantiomers is critical. The difference in the activation energy (ΔΔG‡) between these diastereomeric transition states directly correlates with the enantiomeric excess (ee) of the reaction.
Table 1: Hypothetical Energy Barriers for Competing Transition States
| Transition State | Product Enantiomer | Calculated Free Energy Barrier (kcal/mol) |
|---|---|---|
| TS-R | R | 15.2 |
| TS-S | S | 17.5 |
| ΔΔG‡ (TS-S - TS-R) | | 2.3 |
Note: This table is illustrative and based on typical values found for similar Ru-BINAP systems. The values are not from a specific study on this compound.
A larger energy difference between the competing transition states leads to higher enantioselectivity. The "lock-and-key" motif, where the substrate fits into the chiral pocket of the catalyst in a highly specific orientation, is often invoked to explain the high selectivity, and this can be visualized and quantified through transition state modeling. researchgate.net
Computational Prediction of Enantioselectivity and Substrate Scope
A significant goal of computational catalysis is the a priori prediction of enantioselectivity for a given substrate and catalyst. rsc.org By calculating the energy barriers for the formation of both enantiomers, as described in the previous section, the enantiomeric ratio (er) and enantiomeric excess (ee) can be predicted using the following relationship derived from transition state theory:
ΔΔG‡ = -RT ln(er)
Computational studies on related Ru-BINAP systems have shown that factors such as steric hindrance, electronic effects (like CH/π interactions), and the conjugative effects of substrate substituents play a crucial role in determining which transition state is favored. nih.gov For instance, in the hydrogenation of ketones, the relative size and electronic nature of the two substituents on the carbonyl group are critical. The more favorable transition state is typically the one that minimizes steric clashes and maximizes stabilizing non-covalent interactions between the substrate and the chiral ligands. nih.gov
By systematically modeling the transition states for a range of substrates, it is possible to computationally screen for the potential substrate scope of the this compound catalyst. This predictive capability can guide experimental efforts, saving time and resources in the development of new synthetic methodologies.
Analysis of Metal-Ligand Interactions and Electronic Structure
The catalytic activity and selectivity of this compound are fundamentally governed by the electronic structure of the complex and the nature of the interactions between the ruthenium center and its ligands (p-cymene, BINAP, and the substrate). Computational methods provide powerful tools to probe these aspects in detail.
Metal-Ligand Bonding: Analysis of the electronic structure can reveal the nature of the Ru-P bonds with the BINAP ligand and the η⁶-coordination of the p-cymene (B1678584) ring. Methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the degree of covalent and electrostatic character in these bonds. umn.edumdpi.com The interaction between the p-cymene ligand and the ruthenium center is not just a simple spectator role; DFT calculations on similar systems have shown that stacking interactions and electronic effects of the arene ligand can influence the catalyst's properties. rsc.org
Electronic Properties: The electronic properties of the catalyst, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for its reactivity. The HOMO-LUMO gap can provide an indication of the catalyst's stability and reactivity. The spatial distribution of these orbitals can indicate which parts of the molecule are most likely to be involved in the catalytic reaction. For example, the LUMO is often centered on the metal, indicating its electrophilic character and its role in accepting electron density from the incoming substrate.
Non-Covalent Interactions: In the chiral pocket of the catalyst, non-covalent interactions, such as van der Waals forces and CH/π interactions between the BINAP ligand's phenyl groups and the substrate, are often decisive for enantioselection. riken.jp Computational models can accurately capture these weak but crucial interactions, providing a detailed picture of how the chiral environment of the catalyst is transmitted to the substrate during the reaction.
Future Research Directions and Emerging Applications
Exploration of New Substrate Classes for Enantioselective Transformations
While [RuCl(p-cymene)((R)-binap)]Cl and its derivatives are well-established for the hydrogenation of ketones and certain olefins, a significant frontier of research lies in broadening its applicability to new classes of substrates. Recent studies have demonstrated its potential in several novel areas, yielding chiral products of high value.
One notable area is the N-heteroaryl-directed hydrogenation of α,α-disubstituted vinyl ethers, which provides an effective pathway to pharmaceutically relevant chiral ether compounds. The catalyst has also been successfully applied to the asymmetric hydrogenation of α,β-unsaturated carboxylic acids and the kinetic resolution of allylic alcohols. ethz.ch A particularly innovative application is in the carbonyl reductive couplings of alkoxyallene pronucleophiles. Using an iodide-modified Ru-BINAP catalyst system, researchers have achieved the synthesis of enantiomerically enriched syn-sec,tert-diols, which are common structural motifs in polyketide natural products. nih.gov These advancements underscore the untapped potential of the catalyst system for creating complex stereocenters in acyclic molecules with high precision. ethz.ch
Interactive Table: Representative Substrate Classes for this compound
| Substrate Class | Product Type | Significance | Enantiomeric Excess (ee %) |
|---|---|---|---|
| α,α-Disubstituted Vinyl Ethers | Chiral Ethers | Access to pharmaceutically relevant compounds | High |
| α,β-Unsaturated Carbonyls | Chiral Saturated Carbonyls | Fundamental building blocks in synthesis | >90% |
| Allylic Alcohols (Kinetic Resolution) | Enantioenriched Alcohols | Separation of racemic mixtures | High |
| Alkoxyallenes | syn-sec,tert-Diols | Access to natural product substructures | High |
Development of More Robust and Recyclable this compound Catalysts
The high cost of the precious metal (ruthenium) and the chiral ligand (BINAP) makes the recovery and reuse of the catalyst a critical objective for industrial applications. Research is actively focused on heterogenizing the homogeneous this compound catalyst to facilitate its separation from the product and enable its recycling.
One effective strategy is the immobilization of the catalyst onto solid supports. Studies have shown that the complex can be anchored onto inorganic matrices like montmorillonite. The method of immobilization significantly impacts the catalyst's performance; for instance, using H3PW12O40 heteropolyacid as an anchoring agent was found to provide a catalyst with strong surface anchorage and very good performance in the stereoselective hydrogenation of methyl acetoacetate. nih.gov Another approach involves the covalent immobilization of the BINAP ligand onto silica (B1680970), followed by complexation with a ruthenium precursor. This method creates robust materials that demonstrate the benefits of 'homogeneous' catalysis with the practical separation of a 'heterogeneous' catalyst, significantly reducing solvent waste and loss of the precious metal complex. rsc.org
Beyond immobilization, membrane-based recycling techniques are emerging as a powerful alternative. Organic solvent nanofiltration (OSN) has been successfully used to separate and recycle Ru-BINAP catalysts from product streams. researchgate.net This technique allows the homogeneous catalyst to be retained by a membrane while the smaller product molecules pass through. In the asymmetric hydrogenation of dimethyl itaconate, this method enabled the catalyst to be recycled over 10 times with only minor additions of fresh catalyst needed to maintain high reactivity and enantioselectivity. researchgate.net This approach not only extends the catalyst's life but also drastically reduces the concentration of ruthenium in the final product. researchgate.net
Integration into Continuous Flow Processes
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and increased productivity. Integrating this compound catalysis into continuous flow systems is a key area of development for efficient, industrial-scale synthesis of chiral compounds.
The robust, immobilized catalysts described previously are ideal candidates for use in continuous flow reactors. For example, a supported Ru-BINAP catalyst on Zirconium dioxide (ZrO2) has been used for the asymmetric hydrogenation of diethyl itaconate in a continuous-flow system, achieving good yield and selectivity. wikipedia.org Flow systems using packed-bed reactors containing immobilized catalysts have demonstrated stable, long-term performance. In the asymmetric transfer hydrogenation of acetophenone (B1666503) using a silica-immobilized ruthenium catalyst, a steady-state conversion of 95% with 90% ee was maintained for over 11 hours with minimal leaching of the metal. nptel.ac.in These examples highlight the synergy between catalyst heterogenization and flow chemistry, paving the way for more efficient and sustainable manufacturing of enantiopure chemicals.
Applications in Multicatalytic Systems
The combination of different catalytic systems in one pot to perform sequential or tandem reactions can dramatically increase synthetic efficiency by reducing the number of workup and purification steps. This compound and related ruthenium complexes are being explored for their compatibility with other types of catalysts, particularly enzymes, in chemoenzymatic cascade reactions.
A prominent example is in Dynamic Kinetic Resolution (DKR). DKR combines a rapid, catalyst-driven racemization of a starting material with a highly selective, enzyme-catalyzed kinetic resolution, allowing for the theoretical conversion of 100% of a racemate into a single enantiomer of the product. acs.orgresearchgate.net In this system, a ruthenium complex, often similar in structure to this compound, serves as the racemization catalyst for a secondary alcohol. nih.govresearchgate.net Simultaneously, a lipase (B570770) enzyme (such as Candida antarctica lipase B, CALB) selectively acylates one of the alcohol's enantiomers. As the reactive enantiomer is consumed by the enzyme, the ruthenium catalyst continuously racemizes the remaining, less reactive enantiomer, ensuring a constant supply for the enzymatic reaction. acs.orgresearchgate.net This powerful combination of a metal complex and an enzyme in a single vessel exemplifies the potential of multicatalytic systems for highly efficient asymmetric synthesis. mdpi.com
Advancements in in situ Spectroscopic Monitoring of Catalytic Cycles
A deep understanding of the catalytic mechanism, including the structure of active species and reaction intermediates, is crucial for optimizing catalyst performance and developing new reactions. The application of in situ spectroscopic techniques, which monitor the reaction as it happens, provides invaluable mechanistic insights.
Advanced spectroscopic methods are being used to probe the catalytic cycle of Ru-BINAP systems. For instance, in situ X-ray Absorption Near Edge Structure (XANES) spectroscopy has been employed to monitor the oxidation state of the ruthenium center during hydrogenation reactions. These studies have observed the reduction of the initial Ru(III) or Ru(II) species to a lower oxidation state under reaction conditions, which is believed to be part of the active catalytic cycle. wikipedia.org For immobilized catalysts, techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the catalyst structure and its interaction with the support material. rsc.org While challenging, the direct in situ monitoring of the complete catalytic cycle under operational conditions remains a significant goal, with techniques like high-pressure NMR and IR spectroscopy poised to shed further light on the intricate steps of hydrogen activation, substrate coordination, and product release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
